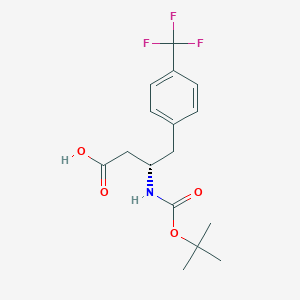

Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(9-13(21)22)8-10-4-6-11(7-5-10)16(17,18)19/h4-7,12H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFKHDUXBBWVHB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001129150 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001129150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270065-80-0 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001129150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic Acid: Structure, Synthesis, and Application

A Senior Application Scientist's Perspective on a Key Chiral Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated β-Amino Acids

In the landscape of modern medicinal chemistry, the quest for drug candidates with enhanced potency, selectivity, and metabolic stability is paramount. Non-proteinogenic amino acids, particularly those with strategic structural modifications, have emerged as powerful tools in achieving these objectives. Among these, (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid stands out as a chiral building block of significant interest. Its structure combines three key features that are highly desirable in drug design: a β-amino acid backbone, a trifluoromethylphenyl moiety, and a defined stereochemistry.

The β-amino acid scaffold provides a means to construct peptidomimetics with altered secondary structures and increased resistance to proteolytic degradation compared to their α-amino acid counterparts. The trifluoromethyl group, a well-established bioisostere for the methyl group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, while its lipophilicity can enhance membrane permeability and binding affinity to protein targets. Furthermore, the C-F bond is exceptionally stable, which often translates to increased metabolic stability of the parent molecule. The specific (S)-stereochemistry at the C3 position is crucial for ensuring stereospecific interactions with chiral biological targets such as enzymes and receptors.

This technical guide provides an in-depth analysis of the structure, synthesis, and applications of (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The structure of (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid, as its name implies, is characterized by a butanoic acid chain with key substitutions. A tert-Butoxycarbonyl (Boc) protected amine is located at the third carbon (the β-position relative to the carboxyl group), which confers the (S)-stereochemistry. A 4-(trifluoromethyl)phenyl group is attached to the fourth carbon.

Chemical Structure:

Caption: 2D structure of (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid.

A comprehensive understanding of the physicochemical properties of this molecule is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 270065-80-0 | [1] |

| Molecular Formula | C₁₆H₂₀F₃NO₄ | [] |

| Molecular Weight | 347.33 g/mol | [] |

| Appearance | White to off-white solid | General chemical catalogs |

| Storage Conditions | 2-8°C, dry environment | [4] |

The Boc protecting group is a cornerstone of modern peptide synthesis, valued for its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions (e.g., with trifluoroacetic acid). This allows for the selective deprotection of the amine for subsequent coupling reactions.

Strategic Synthesis: Achieving Enantiopurity

The synthesis of enantiomerically pure β-amino acids is a well-established but often challenging field of organic chemistry. The key challenge lies in the stereoselective introduction of the amino group at the β-position. Several strategies have been developed, including the use of chiral auxiliaries, asymmetric catalysis, and resolution of racemic mixtures.

Illustrative Synthetic Workflow

The following workflow represents a logical and field-proven approach to the synthesis of the target molecule, drawing parallels from the synthesis of similar fluorinated β-amino acids.

Caption: Illustrative workflow for the asymmetric synthesis.

Detailed Experimental Protocol (Illustrative)

This protocol is a generalized method and may require optimization for specific laboratory conditions.

Step 1: Synthesis of the Prochiral Enamine Precursor

-

To a solution of 4-(trifluoromethyl)phenylacetic acid in a suitable solvent (e.g., toluene), add a condensing agent (e.g., thionyl chloride) to form the corresponding acid chloride.

-

In a separate flask, prepare the desired enamine by reacting a β-keto ester with an appropriate amine.

-

React the acid chloride with the enamine in the presence of a non-nucleophilic base to yield the prochiral β-enamino ester.

-

Purify the product by column chromatography.

Causality: The formation of a prochiral enamine is a critical step that sets the stage for the asymmetric hydrogenation. The choice of the enamine is crucial as it influences the stereoselectivity of the subsequent reduction.

Step 2: Asymmetric Hydrogenation

-

In a high-pressure reactor, dissolve the prochiral β-enamino ester in a degassed solvent (e.g., methanol).

-

Add a chiral ruthenium-BINAP catalyst (e.g., Ru(OAc)₂[(S)-BINAP]).

-

Pressurize the reactor with hydrogen gas (e.g., 5-10 atm) and stir at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

-

Remove the catalyst by filtration through a pad of celite.

Causality: The use of a chiral catalyst, such as a ruthenium complex with a BINAP ligand, is the cornerstone of this asymmetric transformation. The chiral environment created by the catalyst directs the hydrogenation to one face of the double bond, leading to the formation of the desired (S)-enantiomer with high enantiomeric excess.

Step 3: Boc Protection

-

Dissolve the crude (S)-3-amino-4-(4-(trifluoromethyl)phenyl)butanoic acid ester in a suitable solvent (e.g., dichloromethane or a biphasic system of dioxane and water).

-

Add a base (e.g., triethylamine or sodium bicarbonate) followed by di-tert-butyl dicarbonate (Boc₂O).

-

Stir the reaction at room temperature until the starting material is fully consumed.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the Boc-protected ester by crystallization or column chromatography.

Causality: The Boc group protects the nucleophilic amino group, preventing it from participating in unwanted side reactions during subsequent synthetic steps. The mild reaction conditions for Boc protection are compatible with the ester functionality.

Step 4: Saponification

-

Dissolve the Boc-protected ester in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) and stir at room temperature until the ester is completely hydrolyzed (monitored by TLC or HPLC).

-

Acidify the reaction mixture with a mild acid (e.g., 1N HCl) to pH 3-4.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Causality: Saponification is a standard method for hydrolyzing esters to their corresponding carboxylic acids. The use of LiOH is common due to its high reactivity and the ease of workup.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the trifluoromethylphenyl group, the protons of the butanoic acid backbone, and the nine equivalent protons of the tert-butyl group of the Boc protector. The chemical shifts and coupling constants of the diastereotopic methylene protons adjacent to the chiral center can provide information about the conformation of the molecule.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, and the aliphatic carbons of the backbone and the Boc group.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the CF₃ group, providing a clear signature for the fluorinated moiety.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). Electrospray ionization (ESI) is a common technique for analyzing such molecules.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity and determining the enantiomeric excess of the final product.

-

Purity Analysis (Reversed-Phase HPLC): A standard C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid) can be used to determine the chemical purity of the compound.

-

Enantiomeric Excess (Chiral HPLC): The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak or Chiralcel) are often effective for resolving chiral amino acid derivatives. The mobile phase is typically a mixture of hexane and a polar alcohol like isopropanol. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Applications in Drug Discovery and Development

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid is a valuable building block for the synthesis of a wide range of pharmaceutical candidates.[5] Its trifluoromethylphenyl group can enhance metabolic stability and bioavailability.[5]

Role as a Peptidomimetic Building Block

The primary application of this compound is in the solid-phase or solution-phase synthesis of peptides and peptidomimetics. The Boc-protected amine allows for its incorporation into a growing peptide chain using standard coupling reagents (e.g., HATU, HBTU). The resulting peptide will contain a β-amino acid residue, which can induce unique conformational constraints and improve resistance to enzymatic degradation.

Caption: Role in solid-phase peptide synthesis.

The incorporation of this specific β-amino acid can be a key step in the structure-activity relationship (SAR) studies of a lead compound. By systematically replacing α-amino acids with this building block, medicinal chemists can probe the importance of backbone conformation and metabolic stability for biological activity.

Conclusion: A Versatile Tool for Advancing Pharmaceutical Research

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid is more than just a chemical reagent; it is a strategic tool for the design and synthesis of next-generation therapeutics. Its unique combination of a β-amino acid scaffold, a trifluoromethylphenyl group, and defined stereochemistry provides medicinal chemists with a powerful means to address some of the most pressing challenges in drug discovery, including poor metabolic stability and lack of selectivity. As the demand for more sophisticated and effective drugs continues to grow, the importance of chiral building blocks like this one will undoubtedly increase, making a thorough understanding of their properties and synthesis essential for any researcher in the field.

References

-

J&K Scientific. Boc-4-trifluoromethyl-L-b-homophenylalanine | 270065-80-0. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Critical Role of Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric Acid in Modern Drug Discovery. Available from: [Link]

-

MySkinRecipes. (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid. Available from: [Link]

-

ChemBuyersGuide.com. Synthonix, Inc. Available from: [Link]

Sources

The Trifluoromethyl Group: A Game-Changer in Amino Acid Biology and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of trifluoromethyl (CF₃) groups into amino acids has emerged as a powerful tool in medicinal chemistry and chemical biology. This guide provides a comprehensive overview of the profound impact of trifluoromethylation on the biological activity of amino acids. We will delve into the synthetic strategies for creating these unique molecules, explore how the CF₃ group fundamentally alters their physicochemical properties, and examine their diverse applications in drug discovery, from enhancing metabolic stability to creating novel enzyme inhibitors and bioactive peptides. This document is intended to serve as a technical resource, offering field-proven insights and detailed methodologies for researchers navigating this exciting and rapidly evolving area.

Introduction: The Power of Fluorine in Modifying Biological Systems

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design.[1] Among fluorinated motifs, the trifluoromethyl group stands out for its unique combination of properties. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a highly desirable substituent for modulating the biological activity of parent molecules.[1][2] When incorporated into the fundamental building blocks of proteins—amino acids—the CF₃ group imparts a host of advantageous characteristics that can be leveraged to design more effective and robust therapeutics.[3][4]

This guide will explore the multifaceted biological activities of trifluoromethyl-containing amino acids, providing a deep dive into the underlying principles and practical applications that make these compounds so valuable in contemporary drug discovery.

The Impact of the Trifluoromethyl Group on Amino Acid Properties

The introduction of a CF₃ group dramatically alters the physicochemical profile of an amino acid, influencing its behavior in biological systems.

Enhanced Metabolic Stability

One of the most significant advantages of trifluoromethylation is the remarkable increase in metabolic stability.[2] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][2] This "metabolic switching" strategy, where a metabolically vulnerable site is blocked with a CF₃ group, can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2]

Increased Lipophilicity

The trifluoromethyl group is highly lipophilic, a property that can enhance a molecule's ability to cross cellular membranes.[1][3] This improved membrane permeability can lead to better absorption and distribution of a drug within the body, ultimately increasing its bioavailability and efficacy.[3]

Modulation of Electronic Properties and Binding Affinity

As a potent electron-withdrawing group, the CF₃ moiety can significantly alter the electronic distribution within a molecule.[1][3] This can influence hydrogen bonding and electrostatic interactions with biological targets, potentially leading to enhanced binding affinity and selectivity.[1] The steric bulk of the CF₃ group, which is larger than a methyl group, can also contribute to improved binding by creating more extensive hydrophobic interactions.[1][5]

Synthesis of Trifluoromethyl-Containing Amino Acids

The development of efficient and stereoselective synthetic methods is crucial for accessing a diverse range of trifluoromethyl-containing amino acids. Several strategies have been successfully employed, each with its own advantages and limitations.

Common Synthetic Approaches

-

From Trifluoromethylated Precursors: A straightforward approach involves starting with readily available trifluoromethylated building blocks, such as trifluoropyruvates, and elaborating them into the desired amino acid structure.[6]

-

Nucleophilic and Electrophilic Trifluoromethylation: The direct introduction of a CF₃ group onto an amino acid scaffold can be achieved using various trifluoromethylating reagents.[7]

-

Rearrangement Reactions: Novel synthetic routes, such as the 1,3-shift of a benzyl group in 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles, have been developed to access α-trifluoromethyl substituted aromatic and heteroaromatic amino acids.[8]

-

Asymmetric Synthesis: Chiral auxiliary-based methods and catalytic asymmetric reactions are employed to produce enantiomerically pure α-CF₃-α-amino acids, which is often critical for biological activity.[6][9]

The choice of synthetic strategy depends on the target amino acid's structure and the desired stereochemistry. Challenges remain, particularly in the late-stage fluorination of complex peptides and the efficient incorporation of these unnatural amino acids into peptide chains.[9]

Biological Activities and Applications in Drug Discovery

The unique properties conferred by the trifluoromethyl group translate into a wide array of biological activities and applications.

Enzyme Inhibition

Trifluoromethyl ketones (TFMKs) are potent inhibitors of serine and cysteine proteases.[10] The highly electrophilic carbonyl carbon of the TFMK group readily forms a stable hemiketal or hemithioketal adduct with the active site serine or cysteine residue, respectively, leading to time-dependent inhibition.[10] This mechanism has been successfully exploited in the development of inhibitors for enzymes like the SARS-CoV 3CL protease.[10] However, TFMKs can suffer from metabolic instability due to the reduction of the ketone. To address this, trifluoropyruvamides (TFPAs) have been designed as more stable alternatives.[11]

Enhancing Peptide and Protein Stability and Bioactivity

Incorporating trifluoromethylated amino acids into peptides can significantly enhance their therapeutic potential. The CF₃ group can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the peptide's in vivo half-life.[3] Furthermore, the increased lipophilicity can improve membrane permeability, leading to better absorption and distribution.[3] The altered electronic and steric properties can also lead to improved binding affinity and selectivity for their biological targets.[1][3]

Probes for ¹⁹F NMR Spectroscopy

Fluorine-19 is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance and high sensitivity.[12][13] The chemical shift of ¹⁹F is highly sensitive to the local environment, making trifluoromethyl-containing amino acids valuable probes for studying protein structure, dynamics, and ligand binding.[12][14][15] When incorporated into a protein, each fluorinated residue often gives a distinct signal in the ¹⁹F NMR spectrum, providing site-specific information that is difficult to obtain with other methods.[12]

Experimental Protocols

In Vitro Metabolic Stability Assay: Liver Microsomal Stability

This assay is a standard method to assess the metabolic stability of a compound in the early stages of drug discovery.

Objective: To determine the rate of metabolism of a trifluoromethyl-containing compound by liver microsomes.

Methodology:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), NADPH regenerating system (to provide the necessary cofactor for CYP enzymes), and phosphate buffer (pH 7.4).

-

-

Initiation of Reaction:

-

Pre-warm the incubation mixture to 37°C.

-

Add the test compound to the mixture to initiate the metabolic reaction.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

-

Solid-Phase Peptide Synthesis (SPPS) Incorporating a Trifluoromethylated Amino Acid

This protocol outlines the general steps for incorporating a protected trifluoromethylated amino acid, such as Fmoc-R-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic Acid, into a peptide chain.[3]

Objective: To synthesize a peptide containing a specific trifluoromethylated amino acid residue.

Methodology:

-

Resin Preparation: Start with a solid support resin (e.g., Rink Amide resin) pre-loaded with the first amino acid of the sequence.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in a suitable solvent (e.g., DMF).

-

Washing: Thoroughly wash the resin with DMF and other solvents to remove the piperidine and byproducts.

-

Amino Acid Coupling:

-

Activate the carboxyl group of the incoming Fmoc-protected trifluoromethylated amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in a solvent like DMF.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

-

-

Washing: Wash the resin to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling step, remove the N-terminal Fmoc group.

-

Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Purification and Analysis:

-

Precipitate the crude peptide in cold ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Visualizing Key Concepts

Figure 1: The impact of trifluoromethylation on amino acid properties and their subsequent applications in drug discovery, leading to improved therapeutic potential.

Quantitative Data Summary

| Property | Effect of Trifluoromethylation | Rationale | Reference |

| Metabolic Stability | Significantly Increased | High C-F bond energy resists enzymatic cleavage. | [1][2] |

| Lipophilicity (Hansch π value) | Increased (+0.88) | The CF₃ group is more lipophilic than a methyl group. | [1] |

| Binding Affinity | Often Enhanced | Altered electronics and increased hydrophobic interactions. | [1] |

| Peptide Half-life | Increased | Steric shielding of peptide bonds from enzymatic degradation. | [3] |

| Membrane Permeability | Improved | Increased lipophilicity facilitates passage through lipid bilayers. | [3] |

Conclusion and Future Perspectives

Trifluoromethyl-containing amino acids represent a powerful and versatile class of molecules with significant potential in drug discovery and chemical biology. Their ability to enhance metabolic stability, modulate lipophilicity, and serve as sensitive NMR probes has already led to the development of numerous successful drug candidates and research tools.[1][4][16] As synthetic methodologies for their preparation continue to advance, we can expect to see even more sophisticated applications of these unique building blocks.[9][17] The future of this field lies in the development of more efficient and site-selective methods for incorporating trifluoromethylated amino acids into complex biomolecules, as well as a deeper understanding of the subtle structure-activity relationships that govern their biological effects. The continued exploration of this chemical space promises to yield novel therapeutics with improved efficacy, safety, and pharmacokinetic profiles.

References

-

Burger, K., et al. (2006). Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain. Amino Acids, 31(1), 55-62. [Link]

-

Wuhan Alfa Chem Co., Ltd. (n.d.). Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development. Wuhan Alfa Chem Co., Ltd. [Link]

-

Cai, M., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins: Studies on Lactobacillus casei Dihydrofolate Reductase Containing (2S,4S)-5-Fluoroleucine. Journal of the American Chemical Society, 118(32), 7732-7743. [Link]

-

Chaume, G., et al. (2023). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 28(15), 5859. [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3245. [Link]

-

Greiner, V. J., et al. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 97, 132338. [Link]

-

Micklatcher, C. R., et al. (2018). Fluorinated peptide biomaterials. Peptide Science, 110(5), e24068. [Link]

-

Ulrich, A. S., et al. (2004). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part I: aromatic substituents. Magnetic Resonance in Chemistry, 42(5), 494-503. [Link]

-

Zhang, Y., et al. (2016). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & Medicinal Chemistry Letters, 26(16), 4052-4056. [Link]

-

Silverman, R. B., & Nan, X. (2013). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 52(38), 6496-6516. [Link]

-

Nagase, H., et al. (2005). Novel synthesis of alpha-trifluoromethylated alpha-amino acid derivatives from gamma-hydroxy-alpha-fluoro-alpha-trifluoromethyl carboxamides. Organic Letters, 7(4), 589-592. [Link]

-

Oldfield Group Website - University of Illinois. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. University of Illinois. [Link]

-

Al-Masum, M. (2021). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. Molecules, 26(16), 4930. [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

-

Jida, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6527. [Link]

-

Glassman, M. J., & Olsen, B. D. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Biomacromolecules, 22(9), 3581-3603. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Soloshonok, V. A., & Sorochinsky, A. E. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(8), 1693-1708. [Link]

-

Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(15), 4984. [Link]

-

Lu, I. L., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 17(11), 3103-3107. [Link]

-

Koksch, B., et al. (2023). Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Drug Design, Development and Therapy, 17, 1247-1259. [Link]

-

Horne, D. A., et al. (2025). Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. The Journal of Organic Chemistry, 90(3), 1327-1332. [Link]

-

Arnold, F. H., et al. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(6), 2635-2642. [Link]

-

Krska, S. W., et al. (2018). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science, 9(18), 4168-4173. [Link]

-

Krska, S. W., et al. (2018). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science, 9(18), 4168-4173. [Link]

-

Asami, T., et al. (2018). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 43(3), 204-208. [Link]

-

Jackson, C. J., & Easton, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(8), 1135-1142. [Link]

-

Xiao, J., & Wang, X. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(4), 675-690. [Link]

-

Scientific Update. (2018). Protecting group free radical C-H trifluoromethylation of peptides. Scientific Update. [Link]

-

Wang, Y., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 14(9), 1740-1752. [Link]

-

Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. r/chemistry. [Link]

-

Roy, K., & Kar, S. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. SAR and QSAR in Environmental Research, 35(4), 263-286. [Link]

-

Rico, M., et al. (2023). Copper toxicity leads to accumulation of free amino acids and polyphenols in Phaeodactylum tricornutum diatoms. Journal of Applied Phycology, 35(2), 735-745. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]

- 10. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biophysics.org [biophysics.org]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 16. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

The Guardian of the Chain: A Technical Guide to the Role of the Boc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group has been a cornerstone of peptide chemistry for over half a century.[1] Its introduction revolutionized the synthesis of peptides, enabling the routine construction of complex biomolecules that have transformed medicine and biological research.[1] This in-depth technical guide explores the historical development, core chemical principles, and practical application of Boc protection in Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present quantitative data and visualizations to offer a comprehensive resource for professionals in the field. While Fmoc chemistry has become a widely adopted alternative, Boc-SPPS remains a powerful and often superior strategy, particularly for the synthesis of long and challenging sequences prone to aggregation.[2][3]

Introduction: The Genesis of a Revolution

Prior to the 1950s, peptide synthesis was a laborious process, plagued by low yields and arduous purifications. The landscape dramatically changed in 1957 when Frederick C. McKay and Albertson, and independently Louis A. Carpino, introduced the tert-butyloxycarbonyl (Boc) group as an Nα-protecting group for amino acids.[1][4][5] The revolutionary aspect of the Boc group was its unique acid lability; it could be readily cleaved under moderately acidic conditions that left other protecting groups, such as benzyl-based side-chain protectors, intact.[1]

This concept of "orthogonality" was the key that unlocked efficient, stepwise peptide synthesis.[6] However, the full potential of the Boc group was truly unleashed in the early 1960s with the groundbreaking invention of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry.[1][7] Merrifield's ingenious approach of anchoring the C-terminal amino acid to an insoluble polymer support simplified the entire process, allowing for the removal of excess reagents and byproducts by simple filtration.[1][7] The Boc group, with its selective acid-lability, was the ideal Nα-protecting group for this new paradigm.[1][7]

Core Principles of Boc Chemistry

The success of Boc-based SPPS hinges on a finely tuned interplay of chemical stability and selective lability. The strategy employs the acid-labile Boc group for temporary Nα-protection and typically more acid-stable, benzyl-based groups for semi-permanent side-chain protection.[6][8]

The Boc Group: Structure and Stability

The Boc group is a carbamate derivative that effectively masks the nucleophilicity of the α-amino group of an amino acid.[5] It is stable to a wide range of reaction conditions, including basic and nucleophilic environments, making it compatible with various coupling reagents and synthetic manipulations.[5][9]

The Deprotection Mechanism: A Cascade of Reactions

The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[2][3] The mechanism proceeds through a series of steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[10][11]

-

Formation of a Carbocation: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl carbocation and a carbamic acid intermediate.[10][11]

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free α-amino group of the peptide.[10][11]

This deprotection reaction is typically fast and efficient, but the generation of the reactive tert-butyl carbocation necessitates the use of "scavengers" to prevent unwanted side reactions.[5][6]

The Boc-SPPS Workflow: A Step-by-Step Guide

The cyclical nature of SPPS allows for the systematic elongation of the peptide chain. A typical Boc-SPPS cycle consists of three main steps: deprotection, neutralization, and coupling.

Deprotection: Liberating the N-terminus

The N-terminal Boc group of the resin-bound peptide is removed by treatment with an acid, typically a solution of 25-50% TFA in dichloromethane (DCM).[8][12]

Detailed Protocol: Boc Deprotection

-

Swell the peptide-resin in DCM.

-

Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes at room temperature.[13]

-

For sequences containing sensitive residues like Tryptophan (Trp) or Methionine (Met), add a scavenger such as 0.5% dithioethane (DTE) to the TFA solution to trap the tert-butyl cations generated during deprotection.[6][12][14]

-

Wash the resin thoroughly with DCM to remove the TFA and byproducts.[13]

Neutralization: Preparing for the Next Coupling

After deprotection, the newly exposed N-terminal amino group exists as a trifluoroacetate salt.[6][14] This salt must be neutralized to the free amine to enable the subsequent coupling reaction. This is typically achieved by washing the resin with a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM.[6][14]

Coupling: Forging the Peptide Bond

The next Boc-protected amino acid is then coupled to the N-terminus of the growing peptide chain. This is accomplished by activating the carboxylic acid of the incoming amino acid, typically using a coupling reagent. While the classic dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) is historically significant, modern, more efficient reagents such as HBTU and HATU are also employed.[]

Detailed Protocol: Standard HBTU Coupling

-

Swell the deprotected and neutralized peptide-resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

In a separate vessel, dissolve the Boc-protected amino acid (typically 3-5 equivalents relative to the resin loading) and an equivalent amount of HBTU in DMF.

-

Add a tertiary amine base, such as DIEA (2 equivalents relative to the amino acid), to the activation mixture.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes.

-

Monitor the completion of the reaction using a qualitative test, such as the ninhydrin (Kaiser) test.

-

Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

This three-step cycle is repeated for each amino acid in the desired sequence.

Visualizing the Boc-SPPS Cycle

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Side-Chain Protection and Final Cleavage

A crucial aspect of Boc-SPPS is the selection of side-chain protecting groups that are stable to the repetitive TFA treatments used for Nα-deprotection but can be removed at the end of the synthesis.[16] Typically, benzyl-based protecting groups are used for this purpose.[6][8]

The Final Step: Cleavage from the Resin

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed. In Boc-SPPS, this is typically accomplished in a single step using a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[3][8][17] This procedure requires specialized, HF-resistant equipment and stringent safety precautions. Alternative, less hazardous strong acids like trifluoromethanesulfonic acid (TFMSA) can also be used.[3][8]

Quantitative Comparison of Cleavage Reagents

| Reagent | Conditions | Advantages | Disadvantages |

| HF | Anhydrous, 0°C, 1-2 hours | Highly effective for most protecting groups | Extremely hazardous, requires special apparatus |

| TFMSA | In TFA, with scavengers, room temp | Less hazardous than HF | May not be as effective for all protecting groups |

| TMSBr | In TFA, with scavengers | Part of a two-step "low-high" HF procedure to minimize side reactions[18] | More complex procedure |

The Enduring Advantages of Boc-SPPS

While Fmoc-based SPPS, which utilizes a base-labile Nα-protecting group, has gained widespread popularity due to its milder deprotection conditions, Boc-SPPS offers distinct and significant advantages in certain situations.[2][3]

-

Synthesis of "Difficult" Sequences: For hydrophobic peptides or sequences prone to aggregation on the resin, Boc-SPPS often provides superior results.[2][3][] The repetitive acidic deprotection steps keep the growing peptide chain protonated, which disrupts the intermolecular hydrogen bonding that leads to aggregation.[19] This can result in higher crude purity and overall yield.[3][]

-

Cost-Effectiveness: Boc-protected amino acids are generally less expensive than their Fmoc-protected counterparts, which can be a significant factor in large-scale peptide synthesis.[]

Common Side Reactions and Mitigation Strategies

Despite its robustness, Boc-SPPS is not without potential pitfalls. A thorough understanding of common side reactions is essential for troubleshooting and optimizing syntheses.

-

Alkylation of Sensitive Residues: The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains, particularly Trp and Met.[13][14]

-

Aspartimide Formation: Peptides containing Aspartic acid (Asp), especially in Asp-Gly or Asp-Ser sequences, are susceptible to the formation of a stable five-membered ring aspartimide intermediate.[13] This can lead to racemization and the formation of β-peptide bonds.

-

Mitigation: Using the β-cyclohexyl ester of aspartic acid instead of the benzyl ester can significantly reduce aspartimide formation.[20]

-

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to chain termination.[13] This is particularly common when Proline is one of the first two amino acids.

-

Mitigation: Utilizing in situ neutralization protocols can help to suppress this side reaction.[20]

-

Visualizing the Boc Deprotection Mechanism and Side Reaction

Caption: Mechanism of Boc deprotection and potential side reaction with a sensitive residue.

Conclusion

The tert-butyloxycarbonyl protecting group, in concert with the principles of Solid-Phase Peptide Synthesis, fundamentally reshaped the landscape of chemical biology and drug discovery. Its well-understood chemistry and robust protocols have enabled the synthesis of countless peptides that have advanced our understanding of biological processes and led to the development of new therapeutics. While Fmoc chemistry offers a milder and often more convenient alternative, the Boc strategy remains an indispensable tool in the peptide chemist's arsenal. Its distinct advantages in synthesizing long, hydrophobic, and aggregation-prone peptides ensure its continued relevance and application in the most challenging of synthetic endeavors. For researchers, scientists, and drug development professionals, a deep, technical understanding of Boc chemistry is not merely a historical footnote but a critical component of a comprehensive peptide synthesis toolkit.

References

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. Retrieved from [Link]

-

Springer Nature. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]

-

Grokipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). Tert-Butyloxycarbonyl Protecting Group. Retrieved from [Link]

-

AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

-

ResearchGate. (n.d.). A plausible mechanistic pathway for Boc cleavage. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

PubMed. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of Boc-protected bicycloproline. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

Springer Nature. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

-

NIH. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

LifeTein®. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

-

Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. peptide.com [peptide.com]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 12. chempep.com [chempep.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. peptide.com [peptide.com]

- 16. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 17. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. peptide.com [peptide.com]

- 20. peptide.com [peptide.com]

A Technical Guide to (S)-3-[(tert-Butoxycarbonyl)amino]-4-[4-(trifluoromethyl)phenyl]butanoic Acid: A Keystone Chiral Building Block in Modern Drug Development

Executive Summary: This guide provides an in-depth technical analysis of (S)-3-[(tert-Butoxycarbonyl)amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid, a critical chiral intermediate in pharmaceutical synthesis. We will dissect its formal nomenclature, structural significance, established synthetic pathways, and pivotal role in the creation of high-value therapeutics. The content herein is tailored for researchers, medicinal chemists, and process development scientists, offering field-proven insights into the causality behind its application and synthesis, thereby ensuring a robust understanding grounded in scientific integrity.

Chemical Identity and Nomenclature

The precise identification and naming of a chemical entity are foundational to scientific communication and reproducibility. The compound, often referred to by its common name Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid, possesses a specific and descriptive name under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Nomenclature

The formal IUPAC name for the topic compound is (S)-3-[(tert-butoxycarbonyl)amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid .

This nomenclature is derived as follows:

-

Butanoic acid: The principal functional group is the carboxylic acid, and the longest carbon chain containing it has four carbons.

-

4-[4-(trifluoromethyl)phenyl]-: A phenyl group substituted with a trifluoromethyl (-CF3) group at its para (4) position is attached to the fourth carbon of the butanoic acid chain.

-

3-[(tert-butoxycarbonyl)amino]-: An amino group on the third carbon is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is an essential feature for controlling reactivity during synthetic sequences.[1][2][3]

-

(S)-: This prefix denotes the absolute stereochemistry at the chiral center, C3, which is crucial for the biological activity of the final drug product.

Chemical Structure and Properties

The molecular structure dictates the compound's physical and chemical behavior. Its key attributes are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀F₃NO₄ | N/A |

| Molecular Weight | 363.33 g/mol | [4] |

| CAS Number | 269398-92-7 | N/A |

| Appearance | White to off-white solid | [5] |

| Key Structural Features | Chiral β-amino acid, Boc-protected amine, Trifluoromethylphenyl moiety | N/A |

The presence of the trifluoromethyl group significantly enhances properties like metabolic stability and binding affinity in the final active pharmaceutical ingredient (API), while the Boc group offers robust protection under various conditions yet allows for mild, selective removal.[1][2][6]

Synthesis and Manufacturing Insights

The synthesis of enantiomerically pure β-amino acids is a cornerstone of modern medicinal chemistry.[7][8] The industrial-scale production of (S)-3-[(tert-Butoxycarbonyl)amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid has evolved to prioritize efficiency, safety, and stereochemical control.

Causality in Synthetic Strategy: The Role of Asymmetric Synthesis

Achieving the correct (S)-stereochemistry is non-negotiable for producing clinically effective drugs like Sitagliptin. Early synthetic routes often relied on classical resolution, which is inherently inefficient as it discards half of the material. Modern, field-proven approaches employ asymmetric synthesis, most notably the asymmetric hydrogenation of a prochiral enamine precursor. This choice is driven by:

-

Atom Economy: Asymmetric catalysis directly generates the desired enantiomer in high yield, minimizing waste.

-

High Enantioselectivity: Catalytic systems utilizing chiral phosphine ligands (e.g., Josiphos family) complexed with rhodium or ruthenium can achieve excellent enantiomeric excess (>99% ee).[9]

-

Process Scalability: Catalytic processes are often more amenable to large-scale manufacturing compared to stoichiometric chiral reagents.[9]

Representative Synthetic Workflow

A common industrial synthesis involves the creation of a β-keto ester, which is then converted to a protected enamine. This enamine undergoes the pivotal asymmetric hydrogenation step to set the chiral center, followed by hydrolysis to yield the final product.

Self-Validating Protocol: Asymmetric Hydrogenation Step

This protocol describes the critical step where chirality is introduced. Trustworthiness is ensured by in-process controls to validate stereochemical purity.

-

Reactor Inerting: Purge a high-pressure hydrogenation vessel with nitrogen gas to remove oxygen. This is critical as hydrogenation catalysts are often pyrophoric and oxygen can poison the catalyst.

-

Catalyst Preparation: In a separate glovebox under an inert atmosphere, charge the chiral ligand (e.g., t-Bu JOSIPHOS) and a rhodium precursor (e.g., [Rh(COD)Cl]₂) into a solvent like methanol. Stir to form the active catalyst complex.

-

Substrate Charging: Charge the Boc-protected enamine intermediate and degassed methanol to the main vessel.

-

Catalyst Transfer: Transfer the pre-formed catalyst solution to the main vessel under nitrogen.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the target pressure (e.g., 5-20 bar). Heat the reaction to the specified temperature (e.g., 40-60°C).

-

In-Process Control (IPC): Monitor the reaction for hydrogen uptake and periodically take samples (via a safe sampling port) to analyze by chiral HPLC. The reaction is complete when no starting material is detected and the enantiomeric excess (ee) of the product is confirmed to be within specification (e.g., >99.5%). This IPC is the self-validating mechanism.

-

Work-up: Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen. The crude product stream is then carried forward to the hydrolysis step.

Application in Drug Development: The Synthesis of Sitagliptin

This chiral building block is most famously used as a key intermediate in the synthesis of Sitagliptin , a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[9][10]

Mechanism of Action Context: DPP-4 Inhibition

DPP-4 is an enzyme that rapidly degrades incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11][12] These hormones are released after a meal and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[11][13][14]

By inhibiting DPP-4, drugs like Sitagliptin prolong the action of incretins, leading to improved glycemic control with a low risk of hypoglycemia.[11][12][15] The specific (S)-stereochemistry and the trifluoromethylphenyl group of the β-amino acid core are essential for fitting into the active site of the DPP-4 enzyme and achieving high inhibitory potency.

Conclusion

(S)-3-[(tert-Butoxycarbonyl)amino]-4-[4-(trifluoromethyl)phenyl]butanoic acid is more than a complex chemical name; it represents a triumph of asymmetric synthesis and a vital component in the production of life-changing medicines. Its synthesis, driven by the need for absolute stereochemical control, showcases the power of modern catalytic methods. As a key precursor to DPP-4 inhibitors like Sitagliptin, it has had a profound impact on the management of type 2 diabetes. This guide has illuminated the critical technical aspects of this molecule, providing researchers and developers with the authoritative, in-depth understanding required for its effective application.

References

- Dr. Oracle. (2025, November 7). What is the mechanism of action of DPP4 (Dipeptidyl Peptidase-4) inhibitors?

-

Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of Sitagliptin. Available at: [Link]

-

Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Available at: [Link]

-

ResearchGate. (n.d.). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) | Request PDF. Available at: [Link]

- [Source 6]. (n.d.). The Synthesis of Sitagliptin: Understanding the Key Intermediate Role.

-

Cleveland Clinic. (2025, October 10). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. Available at: [Link]

-

Kim, J., et al. (2021, October 6). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. National Institutes of Health. Available at: [Link]

- Google Patents. (n.d.). WO2009064476A1 - Preparation of sitagliptin intermediate.

-

Frontiers. (2021, October 5). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Available at: [Link]

- [Source 12]. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis.

-

MySkinRecipes. (n.d.). (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid. Available at: [Link]

-

PubChem. (n.d.). Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid. Available at: [Link]

-

ResearchGate. (n.d.). 3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. Available at: [Link]

-

Scholars Research Library. (n.d.). Der Pharma Chemica. Available at: [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis of Boc-protected bicycloproline. Available at: [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic pathway for Boc‐protected amino acids. Available at: [Link]

- [Source 28]. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.

-

PubChem. (n.d.). (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid. Available at: [Link]

Sources

- 1. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. genscript.com [genscript.com]

- 4. Buy 3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid [smolecule.com]

- 5. Page loading... [wap.guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]

- 11. droracle.ai [droracle.ai]

- 12. researchgate.net [researchgate.net]

- 13. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]

- 14. my.clevelandclinic.org [my.clevelandclinic.org]

- 15. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric Acid: A Technical Guide

Introduction

In the landscape of modern drug discovery and peptide chemistry, Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid (MW: 347.34 g/mol ) stands as a crucial chiral building block. Its structural motifs, a tert-butyloxycarbonyl (Boc) protected amine and a trifluoromethyl-substituted phenyl ring, impart unique properties desirable in the synthesis of peptidomimetics and other therapeutic agents. The Boc group offers a stable yet readily cleavable protecting group essential for controlled, stepwise peptide synthesis.[1] Concurrently, the trifluoromethyl group is a well-recognized bioisostere for a methyl or ethyl group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

A rigorous spectroscopic characterization of this molecule is paramount to confirm its identity, purity, and structural integrity before its incorporation into larger, more complex molecules. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The protocols and interpretations presented herein are grounded in established principles and data from closely related analogs, offering a robust framework for researchers in the field.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. Below is a diagram illustrating the key functional groups and the numbering scheme used for spectral assignments.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for the title compound, assuming the spectrum is recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | broad singlet | 1H | COOH |

| ~7.60 | doublet | 2H | Aromatic (ortho to CF₃) |

| ~7.45 | doublet | 2H | Aromatic (meta to CF₃) |

| ~5.10 | doublet | 1H | NH |

| ~4.15 | multiplet | 1H | CH (NHBoc) |

| ~2.90 | multiplet | 2H | CH₂ (Aromatic) |

| ~2.55 | multiplet | 2H | CH₂ (COOH) |

| ~1.40 | singlet | 9H | Boc (3 x CH₃) |

Expert Interpretation and Rationale

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded and often appears as a broad singlet at a high chemical shift (~12.0 ppm), which can exchange with D₂O.

-

Aromatic Protons: The para-substituted trifluoromethyl group strongly influences the aromatic protons. The two protons ortho to the electron-withdrawing CF₃ group are expected to be the most deshielded (~7.60 ppm), appearing as a doublet. The two protons meta to the CF₃ group will be slightly more shielded (~7.45 ppm) and will also appear as a doublet.

-

Amide Proton (NH): The proton on the nitrogen of the Boc-carbamate is expected to appear as a doublet around 5.10 ppm due to coupling with the adjacent methine proton (CH).

-

Methine Proton (CH): The proton on the chiral center (C3) is coupled to the adjacent methylene groups and the NH proton, resulting in a complex multiplet around 4.15 ppm.

-

Methylene Protons (CH₂): The two methylene groups are diastereotopic and will appear as complex multiplets. The protons adjacent to the aromatic ring are expected around 2.90 ppm, while those adjacent to the carboxylic acid are expected around 2.55 ppm.

-

Boc Protons (CH₃): The nine equivalent protons of the tert-butyl group of the Boc protector will appear as a sharp, intense singlet at approximately 1.40 ppm, a characteristic signal for this protecting group.

Experimental Protocol for ¹H NMR

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C OOH |

| ~155 | C =O (Boc) |

| ~145 | Aromatic C -CF₃ |

| ~130 | Aromatic C H (ortho to CF₃) |

| ~125 (quartet) | C F₃ (J ≈ 272 Hz) |

| ~125.5 | Aromatic C H (meta to CF₃) |

| ~125 | Aromatic C -CH₂ |

| ~80 | C (CH₃)₃ (Boc) |

| ~49 | C H(NHBoc) |

| ~40 | C H₂(COOH) |

| ~38 | C H₂(Aromatic) |

| ~28 | C(C H₃)₃ (Boc) |

Expert Interpretation and Rationale

-

Carbonyl Carbons: The carboxylic acid carbonyl carbon is expected at the downfield end of the spectrum (~175 ppm), while the carbamate carbonyl of the Boc group will be around 155 ppm.[2]

-

Aromatic Carbons: The carbon attached to the CF₃ group will be a quaternary carbon around 145 ppm. The aromatic CH carbons will appear in the 125-130 ppm region. The CF₃ group itself will appear as a quartet in the proton-coupled ¹³C NMR spectrum due to C-F coupling, with a large coupling constant.

-

Boc Carbons: The quaternary carbon of the tert-butyl group is a key indicator and appears around 80 ppm. The three equivalent methyl carbons appear as a strong signal around 28 ppm.

-

Aliphatic Carbons: The methine carbon of the chiral center is expected around 49 ppm, while the two methylene carbons will be found in the 38-40 ppm range.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Assignment |

| 348.1210 | [M+H]⁺ (Calculated for C₁₅H₁₉F₃NO₄⁺: 348.1215) |

| 346.1054 | [M-H]⁻ (Calculated for C₁₅H₁₇F₃NO₄⁻: 346.1059) |

| 292.1438 | [M+H - C₄H₈]⁺ (Loss of isobutylene from Boc group) |

| 248.0818 | [M+H - C₅H₉O₂]⁺ (Loss of Boc group) |

Expert Interpretation and Rationale

In ESI-MS, the molecule is expected to be observed as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. A characteristic fragmentation pattern for Boc-protected compounds is the loss of the Boc group (101 Da) or the loss of isobutylene (56 Da) from the parent ion.

Experimental Protocol for ESI-MS

Caption: Workflow for acquiring an ESI mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3350 | Medium | N-H stretch (Amide) |

| ~2980 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1520 | Strong | N-H bend (Amide II) |

| 1320-1150 | Strong | C-F stretch (CF₃) |

| ~1160 | Strong | C-O stretch (Boc) |

Expert Interpretation and Rationale

-

O-H and N-H Stretches: A very broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. The N-H stretch of the carbamate will appear as a sharper peak around 3350 cm⁻¹.

-

C=O Stretches: Two strong carbonyl absorptions are expected: one for the carboxylic acid around 1710 cm⁻¹ and another for the Boc group's carbamate at a slightly lower wavenumber, around 1690 cm⁻¹.

-

C-F Stretches: The trifluoromethyl group will give rise to one or more strong absorption bands in the 1320-1150 cm⁻¹ region.

-

Other Key Stretches: The N-H bend of the amide (Amide II band) is a strong indicator and appears around 1520 cm⁻¹. The C-O stretch of the Boc group is also a prominent feature around 1160 cm⁻¹.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural verification and quality control of this compound. While the presented data is predictive, it is based on sound spectroscopic principles and data from analogous compounds. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy offers a multi-faceted and confirmatory approach to ensure the identity and purity of this important synthetic building block, thereby upholding the integrity of subsequent research and development endeavors.

References

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Retrieved from [Link]

-

MDPI. (n.d.). Amino Acid and Peptide Immobilization on Oxidized Nanocellulose: Spectroscopic Characterization. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Retrieved from [Link]

-

PubChem. (n.d.). Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

ResearchGate. (n.d.). α-Amino protecting groups used for solid-phase peptide synthesis.... Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Boc-(S)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric acid is a chiral building block of significant interest in medicinal chemistry, particularly in the synthesis of peptidomimetics and other complex therapeutic agents. Its utility in drug development is intrinsically linked to its physicochemical properties, with solubility being a critical parameter that dictates handling, reaction conditions, formulation, and ultimately, bioavailability. This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present qualitative and semi-quantitative solubility data, and provide detailed, field-proven protocols for its experimental determination. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this important synthetic intermediate.

Introduction: The Molecular Architecture and its Implications for Solubility

This compound is a molecule designed with distinct functional regions that collectively govern its solubility profile. Understanding these components is key to predicting and manipulating its behavior in various solvent systems.

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a bulky, lipophilic moiety commonly used to protect amines during peptide synthesis and other organic transformations.[1] Its presence significantly increases the non-polar character of the molecule, thereby enhancing solubility in organic solvents while drastically reducing aqueous solubility.[2] The Boc group's stability in the presence of most nucleophiles and bases, coupled with its acid-labile nature, makes it a cornerstone of modern organic synthesis.[3]

-

The Carboxylic Acid: The free carboxyl group introduces a site for hydrogen bonding and potential deprotonation to form a carboxylate salt. This functional group provides a handle for solubility in basic aqueous solutions and polar organic solvents. The predicted pKa for a structurally similar compound, BOC-(S)-3-AMINO-4-(2,4,5-TRIFLUORO-PHENYL)-BUTYRIC ACID, is approximately 4.30, suggesting that the target compound will have a similar acidic character.

-

The Trifluoromethylphenyl Moiety: The trifluoromethyl (-CF3) group is a powerful modulator of physicochemical properties in drug design.[4] It is highly electron-withdrawing and significantly increases the lipophilicity of the aromatic ring.[5] This enhanced lipophilicity contributes to improved membrane permeability and can influence drug-receptor interactions.[6] The presence of the trifluoromethylphenyl group further pushes the solubility of the parent molecule towards non-polar organic solvents.[5][7]

The interplay of these three components—the lipophilic Boc and trifluoromethylphenyl groups and the polar carboxylic acid—results in a molecule with amphiphilic character, albeit with a strong inclination towards solubility in organic media.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and a closely related analog are presented in the table below. These values are critical for understanding and predicting the compound's behavior.

| Property | Value (Predicted/Reported) | Source |

| Molecular Formula | C15H18F3NO4 | |

| Molecular Weight | 333.30 g/mol | |

| Appearance | White to off-white crystalline powder | [2] |

| pKa (Predicted) | ~4.30 ± 0.10 | |

| XLogP3 (Predicted) | 3.35 | [8] |

Solubility Profile: A Qualitative and Semi-Quantitative Overview

Based on the structural analysis and available data for similar compounds, a qualitative and semi-quantitative solubility profile for this compound can be constructed.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Practically Insoluble | The dominant hydrophobic character of the Boc and trifluoromethylphenyl groups outweighs the polarity of the carboxylic acid.[2] |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Very Soluble to Soluble | These solvents can effectively solvate both the polar and non-polar regions of the molecule.[9] |

| Polar Protic | Methanol, Ethanol | Soluble to Sparingly Soluble | The polarity allows for interaction with the carboxylic acid, but the hydrocarbon portions of the alcohols have limited capacity to solvate the large non-polar moieties. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving non-polar and moderately polar organic compounds. |

| Ethers | Diethyl ether, THF | Sparingly Soluble to Slightly Soluble | The moderate polarity and hydrogen bond accepting capability can provide some solvation. |

| Non-polar | Hexane, Toluene | Very Slightly Soluble to Insoluble | The polarity of the carboxylic acid group limits solubility in highly non-polar solvents. |

For a structurally related compound, BOC-(R)-3-AMINO-4-(2,4,5-TRIFLUORO-PHENYL)-BUTYRIC ACID, the following qualitative solubility data has been reported:

-

Very soluble in N,N-Dimethylformamide (DMF)